molecular formula C20H18ClFN2OS B11213716 2-[(2-chloro-4-fluorobenzyl)sulfanyl]-3-cyclopentylquinazolin-4(3H)-one

2-[(2-chloro-4-fluorobenzyl)sulfanyl]-3-cyclopentylquinazolin-4(3H)-one

Cat. No.: B11213716
M. Wt: 388.9 g/mol
InChI Key: QVXKDEVMCIYMSW-UHFFFAOYSA-N
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Description

2-{[(2-CHLORO-4-FLUOROPHENYL)METHYL]SULFANYL}-3-CYCLOPENTYL-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound known for its potential applications in various fields such as chemistry, biology, and medicine. This compound features a quinazolinone core, which is a common structural motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-CHLORO-4-FLUOROPHENYL)METHYL]SULFANYL}-3-CYCLOPENTYL-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the reaction of 2-chloro-4-fluorobenzyl chloride with thiourea to form the corresponding thiourea derivative. This intermediate is then cyclized with cyclopentanone under acidic conditions to yield the desired quinazolinone structure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes controlling the temperature, pH, and reaction time, as well as using high-purity reagents and solvents. The use of catalysts and advanced purification techniques such as recrystallization and chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{[(2-CHLORO-4-FLUOROPHENYL)METHYL]SULFANYL}-3-CYCLOPENTYL-3,4-DIHYDROQUINAZOLIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the quinazolinone core to dihydroquinazoline derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydroquinazoline derivatives.

Scientific Research Applications

2-{[(2-CHLORO-4-FLUOROPHENYL)METHYL]SULFANYL}-3-CYCLOPENTYL-3,4-DIHYDROQUINAZOLIN-4-ONE has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[(2-CHLORO-4-FLUOROPHENYL)METHYL]SULFANYL}-3-CYCLOPENTYL-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately affecting various biological processes.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-fluorotoluene: A related compound with similar structural features but different functional groups.

    2-Chloro-4-fluorobenzyl chloride: Another similar compound used as an intermediate in the synthesis of various organic molecules.

    2-Chloro-4-fluoroacetophenone: Shares the chloro and fluoro substituents but has a different core structure.

Uniqueness

2-{[(2-CHLORO-4-FLUOROPHENYL)METHYL]SULFANYL}-3-CYCLOPENTYL-3,4-DIHYDROQUINAZOLIN-4-ONE is unique due to its quinazolinone core, which imparts specific biological activities and chemical reactivity. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C20H18ClFN2OS

Molecular Weight

388.9 g/mol

IUPAC Name

2-[(2-chloro-4-fluorophenyl)methylsulfanyl]-3-cyclopentylquinazolin-4-one

InChI

InChI=1S/C20H18ClFN2OS/c21-17-11-14(22)10-9-13(17)12-26-20-23-18-8-4-3-7-16(18)19(25)24(20)15-5-1-2-6-15/h3-4,7-11,15H,1-2,5-6,12H2

InChI Key

QVXKDEVMCIYMSW-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N2C(=O)C3=CC=CC=C3N=C2SCC4=C(C=C(C=C4)F)Cl

Origin of Product

United States

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